2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-2-phenylacetamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a chloro group and a trifluoromethyl group. The molecule also contains a phenyl ring, which is a six-membered ring consisting entirely of carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the phenyl ring would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its structure and the conditions under which it is stored or used. The pyridine ring might undergo electrophilic substitution reactions, while the amide linkage might be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide linkage and the electronegative chlorine and fluorine atoms might increase the compound’s solubility in polar solvents .Scientific Research Applications
Antiviral Activity
Research into pyrimidine derivatives, including the development of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, has revealed their potential antiviral properties. These compounds, characterized by specific substitutions at the 5-position of the pyrimidine ring, have shown marked inhibitory activity against retroviruses in cell culture. Their effectiveness against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus is notable, with some derivatives demonstrating significant activity comparable to reference drugs like adefovir and tenofovir, yet without measurable toxicity at certain concentrations (Hocková et al., 2003).
Chemical Synthesis and Reactivity
The compound's role in chemical synthesis and its reactivity have been explored through various studies. For instance, the synthesis of new thieno[2,3-b]pyridines and related compounds from 4-aryl-3-cyanocyclopenta[b]pyridine-2(1H)-thiones showcases the compound's utility in generating a diverse array of chemical structures. These structures serve as precursors for further chemical transformations, leading to the creation of complex molecules with potential biological activity. The ability to undergo intramolecular Thorpe-Ziegler cyclization demonstrates the compound's versatility in synthetic chemistry applications (Abdel-rahman et al., 2000).
Antimicrobial Agents
The synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material has led to the discovery of compounds with significant antimicrobial properties. These newly synthesized compounds have shown good antibacterial and antifungal activities, comparable to established antibiotics such as streptomycin and fusidic acid. This research highlights the potential of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-2-phenylacetamide derivatives as novel antimicrobial agents, opening avenues for further exploration in the development of new treatments for infectious diseases (Hossan et al., 2012).
Insecticidal Properties
Pyridine derivatives have been synthesized and evaluated for their toxicity against the cowpea aphid, Aphis craccivora Koch, demonstrating the compound's potential as an insecticide. One derivative, in particular, exhibited insecticidal activity approximately 4-fold that of acetamiprid, a known insecticide. This finding indicates the potential utility of pyridine derivatives in developing more effective insecticides for agricultural applications, contributing to improved pest management strategies (Bakhite et al., 2014).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals, including the use of appropriate personal protective equipment and adherence to safe handling procedures .
Future Directions
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-methoxyiminomethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O2/c1-25-23-9-22-15(24)13(10-5-3-2-4-6-10)14-12(17)7-11(8-21-14)16(18,19)20/h2-9,13H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSTWGYTKCDLNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C(C1=CC=CC=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)C(C1=CC=CC=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.